5-(4-chlorophenyl)sulfonyl-N,N-diethyl-2-methylbenzenesulfonamide
Overview
Description
5-(4-chlorophenyl)sulfonyl-N,N-diethyl-2-methylbenzenesulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This compound is characterized by the presence of a chlorophenyl group, a sulfonyl group, and a diethylamino group attached to a methylbenzenesulfonamide core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)sulfonyl-N,N-diethyl-2-methylbenzenesulfonamide typically involves multiple steps:
Starting Material: The synthesis begins with 4-chlorobenzoic acid.
Esterification: The 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then hydrazinated to form 4-chlorobenzohydrazide.
Salt Formation and Cyclization: The hydrazide undergoes salt formation and cyclization to yield 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Sulfonyl Chloride Formation: This intermediate is converted into sulfonyl chloride.
Nucleophilic Attack: Finally, the sulfonyl chloride undergoes nucleophilic attack by diethylamine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-(4-chlorophenyl)sulfonyl-N,N-diethyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(4-chlorophenyl)sulfonyl-N,N-diethyl-2-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as an antimicrobial agent.
Industry: Utilized in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)sulfonyl-N,N-diethyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may inhibit enzymes involved in bacterial cell wall synthesis or other essential biological processes.
Pathways Involved: It can interfere with metabolic pathways, leading to the inhibition of microbial growth and proliferation.
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4-methylbenzenesulfonamide
- 4-chlorophenylsulfonamide
- N,N-diethylbenzenesulfonamide
Uniqueness
5-(4-chlorophenyl)sulfonyl-N,N-diethyl-2-methylbenzenesulfonamide is unique due to the combination of its chlorophenyl, sulfonyl, and diethylamino groups, which confer specific chemical and biological properties. This combination is not commonly found in other sulfonamide derivatives, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
5-(4-chlorophenyl)sulfonyl-N,N-diethyl-2-methylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO4S2/c1-4-19(5-2)25(22,23)17-12-16(9-6-13(17)3)24(20,21)15-10-7-14(18)8-11-15/h6-12H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCSRUHIDXXLDI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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